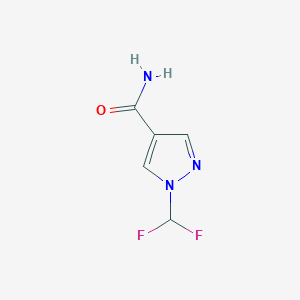

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of difluoroacetic acid with hydrazine derivatives. One common method includes the use of difluoroacetic acid, triethyl orthoformate, and acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as catalytic esterification using nanoscale titanium dioxide have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, by binding to its active site and preventing substrate access . This inhibition disrupts cellular respiration and energy production, making it effective in various biological applications.

Comparison with Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one

- Difluoromethylated pyridines

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents in various medical fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxamide functional group. These structural characteristics contribute to its biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- MCF-7 and MDA-MB-231 Cells : The compound demonstrated cytotoxic effects when tested against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin resulted in a synergistic effect, enhancing its anticancer efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been studied:

- In vitro Studies : It has shown promising results against several pathogenic microorganisms. For example, a series of pyrazole derivatives were tested against various bacterial strains and fungi, revealing moderate to excellent antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well documented. Specifically:

- Cytokine Inhibition : Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to increased cell death .

- Inhibition of Enzymatic Activity : Some studies indicate that pyrazoles can inhibit specific enzymes involved in inflammatory processes or microbial metabolism .

Case Studies and Research Findings

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O/c6-5(7)10-2-3(1-9-10)4(8)11/h1-2,5H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUQBXQCKREZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.